Physicochemical Differentiation: XLogP3 and Molecular Flexibility of N-Propyl vs. N-Allyl and N-Butyl Analogs
The target compound exhibits a calculated XLogP3 value of 2.8 [1], which is distinct from close structural analogs due to its specific N-propyl chain. In comparison, the N-allyl analog (CAS 1240590-88-8) has a lower molecular weight (203.28 g/mol) and likely a lower logP due to increased polarity of the allyl group , while the N-butyl analog (CAS 1240590-87-7) has a higher molecular weight and increased hydrophobicity . The XLogP3 of 2.8 for the target compound positions it in a favorable range for both solubility and passive membrane permeability, a key parameter for CNS drug discovery [2]. This data point allows for a direct, quantifiable comparison of lipophilicity between the target compound and its analogs.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-allyl analog (CAS 1240590-88-8): Not reported; N-butyl analog (CAS 1240590-87-7): Not reported; 4-methoxy isomer (CAS 928330-36-3): Not reported |
| Quantified Difference | N/A (Comparator values not available) |
| Conditions | Computational prediction |
Why This Matters
This metric quantifies a key difference in lipophilicity between the target compound and its analogs, a critical factor for predicting ADME properties and guiding formulation and procurement decisions.
- [1] Kuujia. [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine (CAS 1240590-80-0) Product Page. Computed Properties. Accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
